molecular formula C11H10O2 B1580756 2-Acetyl-2,3-dihydro-1h-inden-1-one CAS No. 5350-68-5

2-Acetyl-2,3-dihydro-1h-inden-1-one

Cat. No.: B1580756
CAS No.: 5350-68-5
M. Wt: 174.2 g/mol
InChI Key: QUIWSCUJFRGKMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Acetyl-2,3-dihydro-1H-inden-1-one is a chemical compound belonging to the class of organic compounds known as indenones. Indenones are characterized by their fused benzene and cyclopentene rings. This compound, in particular, has an acetyl group attached to the second carbon of the indene ring system, which significantly influences its chemical properties and reactivity.

Synthetic Routes and Reaction Conditions:

  • Grinding Method: One common synthetic route involves the grinding of 2,3-dihydro-1H-inden-1-one with acetic anhydride in the presence of a suitable catalyst, such as pyridine.

  • Stirring Method: Another method involves stirring 2,3-dihydro-1H-inden-1-one with acetic anhydride and a base, such as triethylamine, at room temperature.

  • Ultrasound Irradiation Method: This method uses ultrasound waves to accelerate the reaction between 2,3-dihydro-1H-inden-1-one and acetic anhydride, often yielding higher purity and faster reaction times.

Industrial Production Methods: In an industrial setting, the compound is typically synthesized using large-scale reactors with continuous stirring and temperature control to ensure consistent product quality. The choice of method depends on factors such as cost, scalability, and desired purity.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives, such as 2-acetyl-2,3-dihydro-1H-inden-1,3-dione.

  • Reduction: Reduction reactions can convert the compound into its corresponding alcohol or amine derivatives.

  • Substitution: Substitution reactions can occur at the acetyl group, leading to the formation of different functionalized derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Typical reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

  • Substitution: Various nucleophiles and electrophiles can be used, depending on the desired substitution product.

Major Products Formed:

  • Oxidation Products: 2-Acetyl-2,3-dihydro-1H-inden-1,3-dione

  • Reduction Products: 2-Hydroxy-2,3-dihydro-1H-inden-1-one

  • Substitution Products: Various functionalized derivatives based on the nucleophile or electrophile used

Scientific Research Applications

2-Acetyl-2,3-dihydro-1H-inden-1-one has found applications in various fields of scientific research:

  • Chemistry: It serves as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

  • Biology: The compound has been studied for its potential biological activities, such as antimicrobial and antifungal properties.

  • Medicine: Research has explored its use in developing new therapeutic agents, particularly in the treatment of infections and inflammation.

  • Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 2-Acetyl-2,3-dihydro-1H-inden-1-one exerts its effects depends on its specific application. For example, in antimicrobial applications, the compound may interact with microbial cell membranes, disrupting their integrity and leading to cell death. The molecular targets and pathways involved can vary, but often include enzymes and receptors critical to microbial survival.

Comparison with Similar Compounds

  • 1H-Inden-1-one

  • 2,3-Dihydro-1H-inden-1-one

  • 2-Acetyl-1H-inden-1-one

Properties

IUPAC Name

2-acetyl-2,3-dihydroinden-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10O2/c1-7(12)10-6-8-4-2-3-5-9(8)11(10)13/h2-5,10H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUIWSCUJFRGKMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1CC2=CC=CC=C2C1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00276940, DTXSID30863524
Record name 2-acetyl-2,3-dihydro-1h-inden-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00276940
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CERAPP_31759
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30863524
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5350-68-5
Record name 2-ACETYL-1-INDANONE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=54
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-acetyl-2,3-dihydro-1h-inden-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00276940
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Acetyl-2,3-dihydro-1h-inden-1-one
Reactant of Route 2
Reactant of Route 2
2-Acetyl-2,3-dihydro-1h-inden-1-one
Reactant of Route 3
Reactant of Route 3
2-Acetyl-2,3-dihydro-1h-inden-1-one
Reactant of Route 4
Reactant of Route 4
2-Acetyl-2,3-dihydro-1h-inden-1-one
Reactant of Route 5
Reactant of Route 5
2-Acetyl-2,3-dihydro-1h-inden-1-one
Reactant of Route 6
Reactant of Route 6
2-Acetyl-2,3-dihydro-1h-inden-1-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.